molecular formula C15H13NO2S2 B2571992 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034566-15-7

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2571992
CAS RN: 2034566-15-7
M. Wt: 303.39
InChI Key: XJHUFQPWGGGMRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . This indicates that the compound could be used in the development of new antimicrobial agents.

Anticancer Properties

Thiophene derivatives have shown anticancer properties . This suggests that the compound could potentially be used in cancer treatment research.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This suggests potential applications of the compound in the development of new materials to prevent corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could be used in the development of new semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications of the compound in the development of new OLED materials.

Electrochromic Device Applications

Some thiophene derivatives have shown potential for use in electrochromic device applications due to their stability, fast response time, and good optical contrast . This suggests that the compound could potentially be used in the development of new electrochromic devices.

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHUFQPWGGGMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide

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